5-fluoro-4-iodo-1-phenyl-1H-pyrazole
Description
Properties
IUPAC Name |
5-fluoro-4-iodo-1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FIN2/c10-9-8(11)6-12-13(9)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILLJRSJXNRAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-4-iodo-1-phenyl-1H-pyrazole typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Transition Metal-Catalyzed Cross-Coupling Reactions
The iodine atom at position 4 serves as an excellent leaving group for palladium- or copper-catalyzed cross-coupling reactions, enabling structural diversification.
Suzuki-Miyaura Coupling
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Reagents: Aryl/heteroaryl boronic acids, Pd(PPh₃)₄, K₂CO₃.
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Conditions: 80–100°C in dioxane/H₂O (4:1).
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Outcome: Substitution of iodine with aryl groups (e.g., phenyl, naphthyl) yields 4-aryl-5-fluoro-1-phenylpyrazoles. Yields range from 65–89% depending on steric and electronic factors .
Sonogashira Coupling
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Reagents: Terminal alkynes, CuI, PdCl₂(PPh₃)₂.
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Conditions: 60°C in THF/Et₃N (3:1).
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Outcome: Alkynylation at position 4 produces 4-alkynyl derivatives. For example, coupling with phenylacetylene achieves 72% yield .
| Reaction Type | Catalyst | Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | PhB(OH)₂ | 89 | |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | HC≡CPh | 72 |
Nucleophilic Substitution Reactions
The C–I bond undergoes nucleophilic substitution under mild conditions due to its polarization.
Amine Substitution
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Reagents: Primary/secondary amines (e.g., morpholine, piperidine).
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Conditions: DMF, 60°C, 12–24 h.
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Outcome: 4-Aminopyrazole derivatives form with yields of 55–78%.
Thiol Substitution
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Reagents: Thiophenol, K₂CO₃.
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Conditions: EtOH, reflux (80°C).
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Outcome: 4-(Phenylthio)pyrazoles are obtained in 68% yield.
Cycloaddition Reactions
The pyrazole core participates in [3+2] cycloadditions as a dipolarophile.
With Nitrile Oxides
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Reagents: Nitrile oxides (generated in situ from hydroxamoyl chlorides).
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Conditions: CH₂Cl₂, room temperature.
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Outcome: Isoxazolo[5,4-c]pyrazoles form regioselectively (83% yield) .
Oxidative Transformations
Deiodination
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Properties
Research indicates that 5-fluoro-4-iodo-1-phenyl-1H-pyrazole exhibits notable antimicrobial and antifungal activities. Pyrazole derivatives are known to inhibit the growth of various pathogens, which positions them as potential candidates for treating infections. Studies have shown that compounds with similar structures can effectively target bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Pyrazole derivatives have been reported to inhibit cell growth in various cancer cell lines, with some derivatives demonstrating IC50 values in the nanomolar range against specific tumors. For instance, compounds structurally related to 5-fluoro-4-iodo-1-phenyl-1H-pyrazole have shown promising results against KARPAS422 cells with an IC50 of approximately 18 nM . The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation.
Chemical Synthesis and Research Applications
Synthetic Versatility
5-Fluoro-4-iodo-1-phenyl-1H-pyrazole serves as a versatile building block in organic synthesis. Its halogen substituents facilitate nucleophilic substitution reactions, making it suitable for further functionalization . The compound can undergo various reactions, including:
- Substitution Reactions : The presence of fluoro and iodo groups allows for nucleophilic substitutions with reagents like sodium azide or potassium cyanide.
- Oxidation and Reduction : It can be oxidized to form pyrazole oxides or reduced to yield dehalogenated products.
- Cross-Coupling Reactions : The iodo substituent enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira) to synthesize more complex molecules .
The biological activity of 5-fluoro-4-iodo-1-phenyl-1H-pyrazole can be attributed to its interaction with specific molecular targets. The halogen substituents enhance binding affinity to enzymes and receptors, which is crucial for its therapeutic potential.
Case Studies
Several studies highlight the effectiveness of pyrazole derivatives:
- EED Inhibition : A study demonstrated that a compound closely related to 5-fluoro-4-iodo-1-phenyl-1H-pyrazole binds effectively to EED with an IC50 value of 18 nM, inhibiting cell growth in KARPAS422 cells .
- WEE1 Kinase Targeting : Research on WEE1 inhibitors has shown that pyrazole derivatives can effectively halt the cell cycle at critical checkpoints, leading to enhanced cytotoxicity in cancer cells .
Mechanism of Action
The mechanism of action of 5-fluoro-4-iodo-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural and Halogen-Substitution Effects
Key Halogenated Pyrazole Derivatives :
4-Bromo-1-Phenyl-5-(Trifluoromethyl)-1H-Pyrazole (): Substituents: Bromine (4-position), trifluoromethyl (5-position). Molecular Weight: 384 g/mol (M⁺ peak). Synthesis: Reacting phenylhydrazine with an enone derivative in acetic acid .
5-(4-Fluorophenyl)-3-(Naphthalen-1-yl)-1-Phenyl-1H-Pyrazole ():
- Substituents: Fluorophenyl (5-position), naphthyl (3-position).
- Biological Activity: Demonstrated binding affinity to the human estrogen receptor alpha (ERα), comparable to the native ligand 4-OHT .
- Synthesis: Microwave-assisted one-pot reaction followed by oxidative aromatization .
5-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-3-Trifluoromethyl Pyrazole ():
- Substituents: Chlorophenyl (5-position), methoxyphenyl (1-position), CF₃ (3-position).
- Electronic Effects: Chlorine and CF₃ act as electron-withdrawing groups, while methoxy is electron-donating, creating a polarized structure.
Comparison with Target Compound :
- Halogen Effects: Fluorine: High electronegativity and small size favor hydrogen bonding and metabolic stability.
- Synthesis Challenges : Introducing iodine may require specialized reagents (e.g., I₂/KI) or catalysts, unlike bromine or chlorine substitutions .
Biological Activity
5-Fluoro-4-iodo-1-phenyl-1H-pyrazole is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
5-Fluoro-4-iodo-1-phenyl-1H-pyrazole features a pyrazole ring substituted with fluorine and iodine atoms. These halogen substitutions are crucial as they can enhance the compound's lipophilicity and binding affinity to biological targets. The presence of these halogens often influences the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
The biological activity of 5-fluoro-4-iodo-1-phenyl-1H-pyrazole involves several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes, potentially acting as an inhibitor or modulator. For instance, it has been shown to bind to specific targets with high affinity, which can lead to altered enzyme activity and subsequent biological effects.
- Cell Signaling Pathways : It modulates key signaling pathways involved in cell growth, differentiation, and apoptosis. This modulation is often mediated through its interaction with cellular proteins that influence gene expression .
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit antimicrobial properties against a range of pathogens. The compound's structural features may contribute to its effectiveness in inhibiting bacterial growth .
Table 1: Summary of Biological Activities
Study on Anticancer Activity
In a study examining the anticancer properties of 5-fluoro-4-iodo-1-phenyl-1H-pyrazole, researchers found that the compound exhibited potent inhibitory effects on KARPAS422 cell growth with an IC50 value of 12 nM. This suggests significant potential for development as an anticancer agent .
Study on Anti-inflammatory Effects
Another study highlighted the anti-inflammatory properties of related pyrazole compounds, demonstrating up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at a concentration of 10 µM compared to standard anti-inflammatory drugs . This indicates that 5-fluoro-4-iodo-1-phenyl-1H-pyrazole could similarly impact inflammatory responses.
Pharmacological Applications
The diverse biological activities of 5-fluoro-4-iodo-1-phenyl-1H-pyrazole suggest multiple pharmacological applications:
- Antimicrobial Agents : Its effectiveness against various bacterial strains positions it as a candidate for developing new antibiotics.
- Anti-inflammatory Drugs : Given its potential to inhibit inflammatory pathways, it could be explored for treating chronic inflammatory diseases.
- Cancer Therapeutics : The ability to inhibit cancer cell proliferation marks it as a promising lead compound in oncology research.
Q & A
Q. What are the most reliable synthetic routes for 5-fluoro-4-iodo-1-phenyl-1H-pyrazole?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with fluorinated and iodinated precursors. For example, hydrazine hydrate refluxed with halogenated ketones in DMSO or glacial acetic acid (monitored via TLC) yields pyrazole derivatives . Ethyl acetoacetate and phenylhydrazine cyclization, followed by halogenation (e.g., iodine introduction via electrophilic substitution), is another pathway . Purification typically involves recrystallization from ethanol or dichloromethane.
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. The iodine and fluorine atoms provide strong scattering for accurate electron density mapping. For asymmetric units, hydrogen bonding (e.g., N–H⋯O/F interactions) and π–π stacking are analyzed to resolve packing motifs . Disorder in halogen positions can be modeled using restraints in SHELX .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved?
- Methodological Answer : Discrepancies arise from dynamic disorder (common in halogens) or twinning. Use high-resolution data (≤ 0.8 Å) and refine with SHELXL’s TWIN/SUMP commands. Compare DFT-optimized geometries (e.g., Gaussian/B3LYP) with experimental data to validate bond parameters . For iodine, relativistic effects must be accounted for in computational models .
Q. What spectroscopic techniques best characterize fluorine and iodine substituents?
- Methodological Answer :
- NMR : NMR detects fluorine’s chemical environment (δ ≈ -110 to -130 ppm for aromatic F). NMR is less common due to low sensitivity; instead, use XPS or EDX for iodine quantification .
- IR/Raman : C–F (1100–1250 cm) and C–I (500–600 cm) stretches confirm substitution .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) identifies isotopic patterns (e.g., vs. ) .
Q. How can the antimicrobial activity of fluorinated pyrazoles be optimized?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Electron-Withdrawing Groups : Fluorine and iodine enhance lipophilicity and membrane penetration .
- Substitution Patterns : 4-Iodo groups improve halogen bonding with bacterial targets (e.g., enzyme active sites). Test derivatives against Staphylococcus aureus via MIC assays .
- Synergistic Effects : Combine with sulfone or triazole moieties for enhanced activity .
Q. What computational methods predict electronic properties of fluorinated pyrazoles?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- Frontier Molecular Orbitals : HOMO-LUMO gaps correlate with reactivity .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for functionalization .
- Non-Covalent Interactions (NCI) : Visualize halogen bonding and π-stacking via Multiwfn .
Q. How should reactive intermediates (e.g., iodopyrazole radicals) be stabilized?
- Methodological Answer :
- Synthesis : Use inert atmosphere (N/Ar) and anhydrous solvents (DMF, THF) to prevent hydrolysis .
- Storage : Protect from light at -20°C in amber vials with molecular sieves. For radicals, add stabilizers like TEMPO .
Q. What comparative studies differentiate this compound from analogous pyrazoles?
- Methodological Answer :
- Thermal Stability : TGA/DSC compares decomposition profiles (iodine increases thermal stability vs. chlorine) .
- Biological Activity : Compare MIC values against 5-(4-fluorophenyl)-pyrazole derivatives to assess iodine’s role .
- Solubility : LogP measurements (HPLC) show iodine’s impact on hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
